molecular formula C12H16BrNO3 B13722847 (NZ)-N-[(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]hydroxylamine

(NZ)-N-[(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]hydroxylamine

Cat. No.: B13722847
M. Wt: 302.16 g/mol
InChI Key: AKQFQYFSADETBO-AUWJEWJLSA-N
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Preparation Methods

The synthesis of 2-bromo-5-ethoxy-4-isopropoxybenzaldehyde oxime typically involves the reaction of 2-bromo-5-ethoxy-4-isopropoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an appropriate solvent like ethanol or methanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde oxime undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde oxime has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-5-ethoxy-4-isopropoxybenzaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological effects .

Comparison with Similar Compounds

2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde oxime can be compared with similar compounds such as:

The uniqueness of 2-bromo-5-ethoxy-4-isopropoxybenzaldehyde oxime lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H16BrNO3

Molecular Weight

302.16 g/mol

IUPAC Name

(NZ)-N-[(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C12H16BrNO3/c1-4-16-11-5-9(7-14-15)10(13)6-12(11)17-8(2)3/h5-8,15H,4H2,1-3H3/b14-7-

InChI Key

AKQFQYFSADETBO-AUWJEWJLSA-N

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=N\O)Br)OC(C)C

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=NO)Br)OC(C)C

Origin of Product

United States

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